molecular formula C12H10FNO3 B8359453 3-Cyano-4-cyclobutyloxy-2-fluorobenzoic acid

3-Cyano-4-cyclobutyloxy-2-fluorobenzoic acid

Cat. No. B8359453
M. Wt: 235.21 g/mol
InChI Key: GWWOVMQQWKOBTD-UHFFFAOYSA-N
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Patent
US07329764B2

Procedure details

To a stirred solution of the above benzoic acid intermediate (2.00 g, 8.50 mmol) in THF (20 mL) was added an ammonia solution (0.5M in 1,4-dioxane, 17.0 mL, 8.50 mmol), diisopropylethylamine (3.36 g, 26.0 mmol) and PyBOP (4.43 g, 8.50 mmol). The solution was stirred at room temperature overnight then 2-mercaptoacetamide (1.1 M in MeOH, 11.6 mL, 12.76 mmol) was added and the reaction was heated at 80° C. for 3 h. Sodium ethoxide (2.68 M in EtOH, 4.80 mL, 12.86 mmol) was added and the reaction continued for 4 h. After cooling to room temperature, the reaction was diluted with 2 N sodium hydroxide solution (100 mL). The precipitate formed was collected by filtration, washed with MeOH and dried in vacuo to give 3-amino-4-cyclobutoxy-benzo[b]thiophene-2,7-dicarboxylic acid diamide (0.850 g, 2.784 mmol, 32.7%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
4.43 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](F)=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH:13]1[CH2:16][CH2:15][CH2:14]1)[C:6]([OH:8])=O)#[N:2].N.C([N:22](C(C)C)CC)(C)C.C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.[SH:61][CH2:62][C:63]([NH2:65])=[O:64].[O-]CC.[Na+]>C1COCC1.[OH-].[Na+]>[NH2:2][C:1]1[C:3]2[C:11]([O:12][CH:13]3[CH2:16][CH2:15][CH2:14]3)=[CH:10][CH:9]=[C:5]([C:6]([NH2:22])=[O:8])[C:4]=2[S:61][C:62]=1[C:63]([NH2:65])=[O:64] |f:3.4,6.7,9.10|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)C=1C(=C(C(=O)O)C=CC1OC1CCC1)F
Name
Quantity
17 mL
Type
reactant
Smiles
N
Name
Quantity
3.36 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
4.43 g
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11.6 mL
Type
reactant
Smiles
SCC(=O)N
Step Three
Name
Quantity
4.8 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 80° C. for 3 h
Duration
3 h
WAIT
Type
WAIT
Details
the reaction continued for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C2=C(SC1C(=O)N)C(=CC=C2OC2CCC2)C(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.784 mmol
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 32.7%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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